(R)-4-Benzyloxazolidine-2,5-dione
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Overview
Description
®-4-Benzyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of N-benzyloxycarbonyl-protected amino acids with phosgene or triphosgene under basic conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
On an industrial scale, the production of ®-4-Benzyloxazolidine-2,5-dione can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and optimized catalysts can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
®-4-Benzyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The presence of the benzyl group and the oxazolidinone ring allows for specific binding interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Methyloxazolidine-2,5-dione: A structurally similar compound with a methyl group instead of a benzyl group.
4-Phenyloxazolidine-2,5-dione: Another analog with a phenyl group attached to the nitrogen atom.
Uniqueness
®-4-Benzyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIVYSGPXCELZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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